11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-amine
CAS No.: 55023-36-4
Cat. No.: VC16395550
Molecular Formula: C11H10N4S
Molecular Weight: 230.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 55023-36-4 |
|---|---|
| Molecular Formula | C11H10N4S |
| Molecular Weight | 230.29 g/mol |
| IUPAC Name | 11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-amine |
| Standard InChI | InChI=1S/C11H10N4S/c1-5-3-6(2)15-11-7(5)8-9(16-11)10(12)14-4-13-8/h3-4H,1-2H3,(H2,12,13,14) |
| Standard InChI Key | JZSWBZHJDCDLHK-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=NC2=C1C3=C(S2)C(=NC=N3)N)C |
Introduction
The compound 11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-amine is a complex organic molecule featuring a unique tricyclic structure with multiple heteroatoms, including nitrogen and sulfur. This compound belongs to a class of triazatricyclo compounds, which are known for their diverse biological activities and potential applications in medicinal chemistry.
Synthesis and Chemical Reactivity
The synthesis of such complex organic compounds typically involves multi-step organic synthesis techniques. These methods often include reactions that form the triazatricyclo core and subsequent modifications to introduce functional groups like the amine group.
| Synthesis Steps | Description |
|---|---|
| 1. Core Formation | Formation of the triazatricyclo framework through condensation reactions or cyclization processes. |
| 2. Functionalization | Introduction of the amine group at the 6-position, which may involve nucleophilic substitution or reduction reactions. |
Related Compounds and Their Activities
Related compounds in the triazatricyclo class have shown diverse biological activities, including antibacterial and antitubercular properties, as observed in thiazolo[3,2-b]-1,2,4-triazinone derivatives . These compounds often serve as models for designing new therapeutic agents.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume